molecular formula C9H17F3N2 B1527565 Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine CAS No. 1250820-34-8

Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine

Cat. No. B1527565
M. Wt: 210.24 g/mol
InChI Key: YXBLQSNCJULLNT-UHFFFAOYSA-N
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Description

Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the CAS Number: 1250820-34-8 . It has a molecular weight of 210.24 and its IUPAC name is N-ethyl-2,2,2-trifluoro-N-(3-pyrrolidinylmethyl)ethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17F3N2/c1-2-14(7-9(10,11)12)6-8-3-4-13-5-8/h8,13H,2-7H2,1H3 . This code provides a specific representation of the molecular structure.

Scientific Research Applications

Substituent Effects in Catalysis

A study by Zai et al. (2012) investigated the effects of various substituents, including pyridine-amine complexes, on ethylene polymerization. They found that the introduction of bulky aryls onto the pyridine moiety on amine pyridine nickel leads to a significant decrease in the activity and molecular weight of polyethylene.

Ortho C-H Bond Activation in Aromatic Amides

Research by Inoue et al. (2009) demonstrated the carbonylation of ortho C-H bonds in aromatic amides, where the pyridin-2-ylmethylamino moiety functions as a bidentate directing group. This study highlighted the importance of specific functional groups in facilitating reactions.

Tether Catalysis in Heterocycle Synthesis

A study by Li et al. (2019) focused on the synthesis of pyridin-2-ylmethyl-substituted heterocycles, including pyrroles, pyridines, and quinolones. They developed a multi-component tether catalysis one-pot protocol, demonstrating the versatility of pyridin-2-ylmethyl groups in synthesizing complex molecules.

Structural Studies in Organic Chemistry

The work of Pryadeina et al. (2007) examined the condensation reactions involving ethyl 3-polyfluoroalkyl-3-oxopropionates and various amines, including pyrrolidine derivatives. This research contributes to understanding the structural aspects of fluoroalkyl-amine compounds.

Magnetic Properties of Dy(III) Complexes

Peng et al. (2016) synthesized Dy(III) compounds using tripodal ligands with a central tertiary amine bearing pyridyl and alkoxy arms, including pyridin-2-ylmethylamino-ethanol. They explored how small variations in the ligand field can significantly influence the magnetic properties of these complexes.

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding inhaling dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

properties

IUPAC Name

N-ethyl-2,2,2-trifluoro-N-(pyrrolidin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2/c1-2-14(7-9(10,11)12)6-8-3-4-13-5-8/h8,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBLQSNCJULLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNC1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine
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Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine
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Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine
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Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine
Reactant of Route 6
Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine

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